molecular formula C13H10ClNO3 B14027918 1-Methyl-4-(3-chloro-benzoyl)-pyrrole-2-carboxylic acid

1-Methyl-4-(3-chloro-benzoyl)-pyrrole-2-carboxylic acid

Cat. No.: B14027918
M. Wt: 263.67 g/mol
InChI Key: CVDPZQRIBKBVHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a chlorobenzoyl group attached to the pyrrole ring, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the acylation of 1-methyl-1H-pyrrole-2-carboxylic acid with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).

Major Products Formed

    Oxidation: Epoxides and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Chlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-chlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to the combination of the chlorobenzoyl group and the pyrrole ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enables diverse chemical reactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C13H10ClNO3

Molecular Weight

263.67 g/mol

IUPAC Name

4-(3-chlorobenzoyl)-1-methylpyrrole-2-carboxylic acid

InChI

InChI=1S/C13H10ClNO3/c1-15-7-9(6-11(15)13(17)18)12(16)8-3-2-4-10(14)5-8/h2-7H,1H3,(H,17,18)

InChI Key

CVDPZQRIBKBVHP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C(=O)O)C(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.